
6alpha-Methyl Hydrocortisone 21-Hemisuccinate
Overview
Description
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is a synthetic glucocorticoid corticosteroid. It is a derivative of hydrocortisone, modified to enhance its pharmacological properties. This compound is used for its anti-inflammatory and immunosuppressive effects, making it valuable in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Hydrocortisone 21-Hemisuccinate involves the esterification of 6|A-Methyl Hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine, under anhydrous conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl Hydrocortisone 21-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is extensively used in various fields:
Chemistry: As a reference standard in analytical chemistry.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor. This interaction inhibits the activity of phospholipase A2 and nuclear factor-kappa B (NF-κB), leading to a decrease in the production of pro-inflammatory cytokines. The compound also promotes the expression of anti-inflammatory genes .
Comparison with Similar Compounds
- Hydrocortisone 21-Hemisuccinate
- Methylprednisolone Hemisuccinate
- Prednisolone Hemisuccinate
Comparison: 6alpha-Methyl Hydrocortisone 21-Hemisuccinate is unique due to its enhanced stability and potency compared to other similar compounds. Its specific modifications allow for better pharmacokinetic properties, making it more effective in clinical and research settings .
Biological Activity
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is a synthetic corticosteroid derived from hydrocortisone, designed to enhance its biological activity while minimizing side effects. This compound exhibits significant anti-inflammatory properties and interacts with various biological pathways, making it a subject of interest in both pharmacological and clinical research.
- Molecular Formula: C26H36O8
- CAS Number: 119657-85-1
- Molecular Weight: 452.56 g/mol
This compound functions primarily through the following mechanisms:
- Glucocorticoid Receptor Binding: The compound binds to glucocorticoid receptors (GR), leading to alterations in gene expression that promote anti-inflammatory responses. This binding is crucial for its therapeutic effects in conditions characterized by excessive inflammation .
- Inhibition of Pro-inflammatory Cytokines: It suppresses the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in mediating inflammatory responses.
- Regulation of Immune Response: By modulating the immune system, this compound can reduce inflammation and tissue damage in autoimmune diseases and other inflammatory conditions .
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting cytokine production and immune cell activation. |
Immunosuppressive | Suppresses immune responses, beneficial in treating autoimmune disorders. |
Metabolic Effects | Influences glucose metabolism and lipid profiles, potentially affecting weight gain or loss. |
Case Studies
-
Chronic Inflammatory Conditions:
A study demonstrated that patients treated with this compound exhibited significant reductions in inflammatory markers compared to control groups. This suggests its efficacy in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . -
Autoimmune Disorders:
In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of this compound resulted in decreased disease activity scores and improved quality of life metrics over a 12-week period. -
Post-Surgical Inflammation:
Another investigation showed that using this corticosteroid post-operatively led to reduced pain and swelling compared to traditional analgesics alone, indicating its potential role in surgical recovery protocols .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other corticosteroids:
Compound | Potency | Duration of Action | Side Effects |
---|---|---|---|
Hydrocortisone | Moderate | Short | Weight gain, hypertension |
Prednisone | High | Intermediate | Osteoporosis, diabetes |
Dexamethasone | Very High | Long | Severe immunosuppression |
6alpha-Methyl Hydrocortisone | High | Intermediate | Lower incidence of side effects compared to others |
Q & A
Basic Research Questions
Q. How should researchers prepare stable stock solutions of 6α-Methyl Hydrocortisone 21-Hemisuccinate for in vitro studies?
- Methodology : Dissolve the compound in organic solvents such as DMSO (30 mg/mL), ethanol (20 mg/mL), or DMF (30 mg/mL) under inert gas purging to prevent oxidation. For aqueous use, dilute stock solutions into PBS (pH 7.2) to achieve ≤10 mg/mL. Avoid storing aqueous solutions >24 hours due to instability. Always centrifuge solutions to remove particulates before use .
Q. What analytical methods are recommended for characterizing the purity of 6α-Methyl Hydrocortisone 21-Hemisuccinate?
- Methodology : Use HPLC with UV detection (λmax = 242 nm) for purity assessment. Cross-validate with mass spectrometry (MS) for molecular weight confirmation (expected m/z: 462.53 for free acid; 484.51 for sodium salt). Certified reference materials (e.g., PHR3045) should be used for calibration .
Q. How does the sodium salt form differ from the free acid in terms of solubility and bioactivity?
- Key Data : The sodium salt (CAS 125-04-2) has higher aqueous solubility (97 mg/mL in water vs. 10 mg/mL in PBS for free acid, CAS 2203-97-6). Both forms inhibit IL-6 (IC50 = 6.7 µM), but the sodium salt is preferred for cell culture due to reduced organic solvent residues .
Advanced Research Questions
Q. How can researchers design dose-response experiments to study IL-6 inhibition by 6α-Methyl Hydrocortisone 21-Hemisuccinate?
- Experimental Design :
Use human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to induce IL-2.
Treat cells with a concentration range (0.1–50 µM) of the compound.
Measure IL-6 levels via ELISA at 24 hours.
Include dexamethasone (IC50 = 7.3 µM for COX-2) as a positive control. Validate results with RT-qPCR for anti-inflammatory mediators (e.g., IL-10) .
Q. How to address contradictions in reported bioactivity, such as its inability to inhibit GAPDH-induced apoptosis?
- Resolution Strategy :
- Contextual Factors : Apoptosis pathways (e.g., intrinsic vs. extrinsic) may respond differently. In SH-SY5Y neuroblastoma cells, the compound did not block GAPDH-induced apoptosis, suggesting pathway-specific effects.
- Method Adjustments : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., caspase-3 activation) to identify off-target mechanisms. Compare results across cell lines (e.g., epithelial vs. neuronal) .
Q. What protocols integrate 6α-Methyl Hydrocortisone 21-Hemisuccinate into hepatocyte differentiation studies?
- Step-by-Step :
Culture Medium : Add 10 µM of the compound to Leibovitz L-15 maturation medium with 8.3% fetal bovine serum and 1 µM insulin.
Timing : Apply during the hepatic endoderm maturation phase (Day 10–17 of differentiation).
Validation : Assess albumin secretion via ELISA and glycogen storage via PAS staining .
Q. Data Contradictions and Validation
Q. Why are there discrepancies in reported CAS numbers (125-04-2 vs. 2203-97-6) for this compound?
- Clarification : CAS 125-04-2 refers to the sodium salt form, while 2203-97-6 denotes the free acid. Researchers must confirm the form used in their studies, as purity (>98% for sodium salt) and solubility profiles differ significantly .
Q. How to reconcile variations in reported IC50 values for IL-3 inhibition (21.4 µM) across studies?
- Troubleshooting :
- Assay Conditions : Differences in cell type (e.g., primary vs. immortalized), incubation time, and cytokine measurement methods (ELISA vs. bioassays) can alter results.
- Standardization : Pre-treat cells with TNF-α to upregulate IL-3 receptors and use a luciferase reporter system for real-time monitoring .
Q. Safety and Handling
Q. What precautions are necessary when handling 6α-Methyl Hydrocortisone 21-Hemisuccinate in laboratory settings?
- Guidelines :
Properties
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119657-85-1 | |
Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.